molecular formula C28H30N4O3S B2803483 C28H30N4O3S CAS No. 2034353-24-5

C28H30N4O3S

Cat. No.: B2803483
CAS No.: 2034353-24-5
M. Wt: 502.63
InChI Key: CZZNDNYGXFLQMN-UHFFFAOYSA-N
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Description

The compound with the molecular formula C28H30N4O3S is a complex organic molecule. There are multiple compounds that can have this formula, and without additional information, it’s challenging to provide a specific description .


Synthesis Analysis

The synthesis of a specific compound with this formula would depend on its exact structure. Retrosynthetic analysis, a technique where the desired compound is iteratively broken down into known or purchasable precursors, is often used in the synthesis planning . Advanced tools like AiZynthFinder can be used for retrosynthetic planning .


Chemical Reactions Analysis

The chemical reactions involving a specific compound with this formula would depend on its exact structure and functional groups. Sensitivity analysis can be used to determine the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations representing the chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound with this formula would depend on its exact structure. These properties can be analyzed using various techniques, such as spectroscopy, chromatography, and others .

Scientific Research Applications

  • Potential Therapeutic Activities : Some studies have investigated the potential therapeutic activities of compounds with similar structures to C28H30N4O3S. For example, a compound, C24H31N2O2+, was designed as a hybrid molecule with potential antihypertensive, antioxidant, and β-adrenolytic activities (Kurfürst et al., 2004).

  • Medicinal Plant Extracts : Another study focused on a compound C24H30O8, extracted from Rhodiola sachalinensis A.Bor, a plant known for its medicinal properties. This research involved a full optimal calculation on the molecular geometry and electronic structure of the compound, highlighting its potential benefits (Dong Fang-fang, 2007).

  • Structural and Conformational Analysis : Research has also been conducted on the structural and conformational properties of similar compounds. For instance, the asymmetric unit of a related compound, C18H30O4, contains two formula molecules, which are described as trans-fused bicyclic systems (Fresu et al., 2004).

  • Bioactivity of Derivative Compounds : The bioactivity of structurally related compounds has also been a topic of interest. A study on C26H30O3 showed a novel chemical rearrangement of substituents, which resulted in the complete loss of estrogenic activity, demonstrating the potential for creating non-estrogenic derivatives for specific therapeutic applications (Stanković et al., 2002).

  • Chemical Stability and Properties : The stability and chemical properties of compounds with a similar molecular formula have been studied. For example, C21H30O4, a steroid derivative, was examined for its molecular structure and stability, providing insights into its potential applications in medicine (Wang et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific compound and its biological target. For example, some drugs act by interfering with specific cellular processes or binding to particular receptors .

Safety and Hazards

The safety and hazards associated with a specific compound with this formula would depend on its exact structure and properties. Safety Data Sheets (SDS) provide information about the potential hazards of a chemical and how to handle it safely .

Future Directions

The future directions in the research and application of a specific compound with this formula would depend on its exact structure and properties. It could involve exploring new synthesis methods, studying its mechanism of action in more detail, or developing new applications .

Properties

IUPAC Name

N-cyclohexyl-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3S/c1-35-22-14-8-9-19(15-22)17-32-27(34)26-25(23(16-29-26)20-10-4-2-5-11-20)31-28(32)36-18-24(33)30-21-12-6-3-7-13-21/h2,4-5,8-11,14-16,21,29H,3,6-7,12-13,17-18H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZNDNYGXFLQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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